5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide
Description
This compound belongs to the thiophene carboxamide class, characterized by a central thiophene ring substituted with a chloro group at the 5-position and a carboxamide-linked secondary thiophene moiety bearing methyl and methylcarbamoyl groups. The synthesis likely involves coupling reactions, bromination, or Pd-catalyzed cross-coupling, as inferred from analogous compounds .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXIQYSGUZLRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Safety protocols and environmental regulations are also critical considerations in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Agricultural Applications
2.1 Fungicidal Activity
The compound has shown promise as a fungicide due to its structural characteristics that allow it to interact with fungal targets effectively. In greenhouse studies, derivatives of thiophene have been tested for their fungicidal properties against various plant pathogens. The results indicated that certain modifications to the thiophene structure could enhance fungicidal activity significantly .
| Compound | EC50 (mg/L) | Comparison |
|---|---|---|
| 4a | 4.69 | Higher than diflumetorim (EC50=21.44 mg/L) |
| 4f | 1.96 | Superior to flumorph (EC50=7.55 mg/L) |
These findings highlight the potential of thiophene derivatives as effective agricultural fungicides.
Synthesis and Derivative Development
3.1 Synthetic Methodologies
The synthesis of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves several steps starting from simpler thiophene derivatives. The methodologies include:
- Reaction of thiophene derivatives with various amines
- Use of coupling reactions to introduce functional groups
Such synthetic pathways are crucial for developing analogs with enhanced biological activity or reduced toxicity .
Case Studies
4.1 Clinical Trials
While specific clinical trials involving this exact compound may be limited, research on similar thiophene compounds provides insights into their therapeutic potentials and safety profiles. For instance, trials evaluating the efficacy of factor Xa inhibitors have established benchmarks for anticoagulant therapy that can be compared against new compounds like 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide.
4.2 Agricultural Field Trials
Field trials assessing the efficacy of thiophene-based fungicides have demonstrated their effectiveness in controlling fungal diseases in crops such as wheat and corn. These studies provide a framework for evaluating new compounds in real-world agricultural settings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thiophene or aryl groups, which influence physical properties, reactivity, and applications. Key examples include:
Key Observations :
- Solubility : Hydroxyl (OH) groups (e.g., 4b) improve polarity and aqueous solubility compared to methyl or halogenated analogs .
- Crystallinity : Bulky substituents (e.g., carbazole in 6a, ) promote π-π stacking, yielding higher melting points (140–145°C) .
Crystallographic and Solid-State Properties
- Packing Patterns: N-(2-Nitrophenyl)thiophene-2-carboxamide () forms weak C–H⋯O/S interactions, while bulky groups (e.g., di-p-tolylamino in 6c) induce layered packing .
- Stability : Rivaroxaban’s crystalline form () shows high stability under humid conditions, critical for pharmaceutical formulations .
Biological Activity
5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is , with a molecular weight of approximately 303.78 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the compound . For instance, a study demonstrated that thiophene-based compounds exhibited significant antifungal activity against various pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
| Compound | Target Pathogen | EC50 (mg/L) | Activity |
|---|---|---|---|
| 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide | Candida albicans | 1.96 | High |
| Other Thiophene Derivatives | Aspergillus niger | 4.69 | Moderate |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.
The proposed mechanism involves the inhibition of specific enzymes involved in inflammatory pathways. For example, the compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.
Study 1: Antifungal Efficacy
A recent field trial assessed the antifungal efficacy of the compound against Candida species. The results indicated that at a concentration of 1.96 mg/L, the compound achieved over 70% inhibition of fungal growth compared to control groups .
Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, macrophages treated with various concentrations of the compound showed a dose-dependent decrease in TNF-alpha production. At concentrations above 10 µM, there was a significant reduction in inflammatory markers .
Q & A
Basic Question: What synthetic routes are commonly employed to synthesize 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting 5-chlorothiophene-2-carboxylic acid derivatives with amines (e.g., 4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-amine) using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF, THF) .
- Gewald reaction : Used to construct the thiophene core via cyclization of ketones with sulfur and cyanoacetamide derivatives .
- Functional group protection : Methyl or ethyl ester intermediates may be hydrolyzed to carboxylic acids under acidic/basic conditions .
Critical parameters include temperature control (e.g., reflux in ethanol at 323 K for cyclization) and solvent selection (e.g., dichloromethane/ethyl acetate for purification) .
Basic Question: Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methyl groups at δ ~2.1–2.6 ppm; thiophene protons at δ ~6.7–7.6 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches ~1650–1700 cm, N-H bends ~3300 cm) .
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., using SHELX or Mercury software) .
Advanced Question: How can reaction conditions be optimized to enhance yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while ethanol/water mixtures enhance cyclization .
- Catalyst selection : Lewis acids (e.g., ZnCl) or bases (e.g., diethylamine) accelerate Gewald reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in multi-step syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/isopropyl alcohol) removes byproducts .
Advanced Question: What computational methods are suitable for predicting electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution using functionals like B3LYP .
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
- Molecular dynamics (MD) : Simulates solvation effects and conformational stability in aqueous/organic environments .
Software tools include Gaussian, ORCA, and GROMACS .
Advanced Question: How do structural modifications (e.g., halogen substitution) influence biological activity?
Methodological Answer:
- Halogen effects : Chlorine at the 5-position enhances lipophilicity and target binding (e.g., antimicrobial activity via S···O/S···π interactions) .
- Methylcarbamoyl groups : Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
- Thiophene vs. benzothiophene cores : Thiophene derivatives exhibit higher metabolic stability but lower bioavailability compared to benzothiophenes .
Structure-activity relationships (SAR) are validated via in vitro assays (e.g., MIC tests for antimicrobial activity) .
Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
- Control for stereochemistry : Verify enantiopurity via chiral HPLC or X-ray crystallography, as racemic mixtures may skew results .
- Solvent/pH effects : Test activity in multiple buffers (e.g., PBS vs. Tris-HCl) to account for solubility-driven discrepancies .
Meta-analyses comparing substituent effects across studies (e.g., nitro vs. methoxy groups) can identify trends .
Advanced Question: What crystallographic techniques are used to determine hydrogen-bonding networks and packing motifs?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves intramolecular interactions (e.g., N-H···O bonds) and torsional angles using SHELXL .
- Mercury software : Visualizes voids, π-π stacking, and S···S interactions via CrystalStructure database queries .
- Graph-set analysis : Classifies hydrogen-bond patterns (e.g., S(6) rings) to predict crystal stability .
Example: Intramolecular C-H···O bonds in N-(2-methoxyphenyl) derivatives lock conformation, reducing flexibility .
Advanced Question: How can researchers design derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite identification : Use LC-MS/MS to detect oxidation/hydrolysis products in liver microsome assays .
- Isosteric replacement : Substitute labile ester groups with amides or heterocycles (e.g., oxadiazoles) .
- Pro-drug strategies : Mask carboxylic acids as ethyl esters to enhance permeability, with in vivo hydrolysis .
Computational ADMET predictors (e.g., SwissADME) prioritize derivatives with favorable LogP and CYP450 inhibition profiles .
Advanced Question: What strategies validate the mechanism of action in biological systems?
Methodological Answer:
- Knockout models : CRISPR/Cas9-mediated deletion of target genes (e.g., kinases) in cell lines to confirm specificity .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to enzymes or receptors .
- Fluorescence polarization : Measures displacement of labeled ligands in competitive binding assays .
Example: Thiophene carboxamides inhibit bacterial DNA gyrase by binding to the ATPase domain, validated via MIC and ATPase activity assays .
Data Contradiction Analysis: How to address conflicting crystallographic data on hydrogen-bonding patterns?
Methodological Answer:
- Temperature-dependent studies : Collect data at 100 K vs. 298 K to assess thermal motion effects on bond lengths .
- High-resolution datasets : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality and reduce noise .
- Hirshfeld surface analysis : Maps close contacts (e.g., C-H···O vs. N-H···S) to distinguish packing-driven vs. intrinsic interactions .
Comparative studies with homologs (e.g., furan vs. thiophene carboxamides) identify substituent-driven variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
